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Compound of Interest

Compound Name: Yadanzioside F
Cat. No.: B15561581
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Yadanzioside F, a quassinoid glycoside isolated from the seeds of Brucea javanica. The
information presented herein is essential for the identification, characterization, and further
investigation of this natural product in drug discovery and development.

Chemical Structure

Yadanzioside F possesses a complex pentacyclic quassinoid aglycone linked to a glucose
moiety. Its chemical formula is C29H38016, with a molecular weight of 642.6 g/mol .

Spectroscopic Data

The structural elucidation of Yadanzioside F was achieved through extensive spectroscopic
analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS). The following tables summarize the key spectroscopic data.

13C NMR Spectroscopic Data
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The 13C NMR spectrum of Yadanzioside F was recorded in a deuterated pyridine (CsDsN)
solution. The chemical shifts are reported in parts per million (ppm) relative to the solvent
signal.
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Carbon No. Chemical Shift (6, ppm)
1 79.1 (d)
2 48.0 (d)
3 82.2 (d)
4 165.7 (s)
5 52.8 (d)
6 27.6 ()
7 79.7 (d)
8 44.5 (d)
9 43.8 (s)
10 16.4 (q)
11 161.4 (s)
12 120.2 (d)
13 148.8 (s)
14 83.1 (s)
15 78.4 (d)
16 208.7 (s)
17 26.1 (q)
18 21.0 (q)
20 170.6 (s)
21 172.9 (s)
OAc 170.1 (s), 20.8 (q)

Glucose Moiety

1 103.5 (d)
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2 75.3 (d)
3 78.4 (d)
4 71.8 (d)
5 78.9 (d)
6 62.9 (1)

'H NMR Spectroscopic Data

The *H NMR spectrum of Yadanzioside F was also recorded in deuterated pyridine (CsDsN).
The chemical shifts (d) are reported in ppm, with coupling constants (J) in Hertz (Hz).
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i T Chemical Shift (8, Multiplicity Coupling Constant
ppm) (3, Hz)

1 3.58 d 9.0

2 2.67 m

3 5.09 d 4.0

5 3.32 d 6.5

6a 2.15 m

6B 1.88 m

7 4.47 d 6.5

10 1.05 d 6.5

12 6.13 S

15 5.92 S

17 1.83 S

18 1.58 S

20-OAc 2.05 S

Glucose Moiety

1 511 d 7.5

2' 4.08 dd 7.5,9.0

3 4.29 t 9.0

4 4.29 t 9.0

5' 3.93 m

6'a 4.54 dd 2.0,115

6'b 4.38 dd 55,115

Mass Spectrometry (MS) Data
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Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular
weight of Yadanzioside F.

lon mlz
[M+Na]* 665
[M+H]* 643

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques
for natural product characterization.

NMR Spectroscopy

NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in
deuterated pyridine (CsDsN), and tetramethylsilane (TMS) was used as an internal standard. *H
and 3C NMR spectra were recorded at ambient temperature. Standard pulse sequences were
used to obtain one-dimensional spectra.

Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass
spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl
alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic
characterization of a natural product like Yadanzioside F.
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Spectroscopic Analysis
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Caption: General workflow for the isolation and structural elucidation of Yadanzioside F.

» To cite this document: BenchChem. [Spectroscopic Profile of Yadanzioside F: A Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561581/docs#spectroscopic-profile-of-
yadanzioside-f-a-technical-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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